molecular formula C18H13Cl2IN2O B5461935 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone

2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone

Cat. No. B5461935
M. Wt: 471.1 g/mol
InChI Key: AGRQRDXBCZDLRE-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone is a chemical compound that is widely used in scientific research. It is a member of the quinazolinone family of compounds and has a unique structure that makes it useful for a variety of applications. In

Mechanism of Action

The mechanism of action of 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in inflammation, cancer, and viral replication.
Biochemical and Physiological Effects:
2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells and to have anti-viral activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone in lab experiments is its unique structure, which makes it useful for a variety of applications. However, one limitation is that it is a complex compound to synthesize, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for research involving 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of its anti-inflammatory, anti-cancer, and anti-viral properties in more detail. Additionally, it may be useful to explore its potential as a fluorescent probe for imaging studies.

Synthesis Methods

The synthesis of 2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone is a complex process that requires several steps. The first step involves the reaction of 2,4-dichloroaniline with acetic anhydride to form 2,4-dichloroacetanilide. This intermediate is then reacted with ethyl acetoacetate to form 2-ethyl-3-(2,4-dichlorophenyl)-4-oxobutanoic acid ethyl ester. The final step involves the reaction of this intermediate with iodine and ammonium carbonate to form the desired product.

Scientific Research Applications

2-[2-(2,4-dichlorophenyl)vinyl]-3-ethyl-6-iodo-4(3H)-quinazolinone is widely used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been used as a fluorescent probe for imaging studies.

properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-ethyl-6-iodoquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2IN2O/c1-2-23-17(8-4-11-3-5-12(19)9-15(11)20)22-16-7-6-13(21)10-14(16)18(23)24/h3-10H,2H2,1H3/b8-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRQRDXBCZDLRE-XBXARRHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)C=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=NC2=C(C1=O)C=C(C=C2)I)/C=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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